1-Docosyloxymethylpyrene
Description
Contextual Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Fundamental Chemical Research
Polycyclic Aromatic Hydrocarbons (PAHs) are a major class of organic compounds composed of two or more fused aromatic rings made of carbon and hydrogen atoms. taylorandfrancis.comwikipedia.orgenviro.wiki These molecules are ubiquitous, formed primarily from the incomplete combustion of organic materials such as coal, oil, wood, and gasoline. taylorandfrancis.comwikipedia.orgdcceew.gov.au Their planar structures and delocalized π-electron systems endow them with unique electronic and photophysical properties that have captivated researchers for decades. uky.eduresearchgate.net In fundamental chemical research, PAHs serve as model systems for exploring concepts of aromaticity, electronic conjugation, and intermolecular forces, including π-π stacking. Their inherent fluorescence and charge-carrying capabilities make them foundational components in the field of organic electronics and photochemistry. uky.edu
Specificity of Pyrene (B120774) Derivatives as Probes and Functional Units in Advanced Materials Science
Pyrene, a PAH consisting of four fused benzene rings, is a particularly significant building block in materials science. uky.eduresearchgate.net It is renowned for its distinctive photophysical properties, most notably its ability to form "excimers"—excited-state dimers that exhibit a characteristic red-shifted fluorescence compared to the monomer emission. researchgate.net This excimer formation is highly sensitive to the distance and orientation between pyrene units, making pyrene an exceptional fluorescent probe for studying molecular proximity and organization in various systems, from polymers to biological membranes. Beyond its role as a probe, the high charge carrier mobility and excellent chemical stability of the pyrene core make it a highly attractive component for organic semiconductors, Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs). uky.eduresearchgate.netnih.gov
Rationale for Long Alkyl Chain Functionalization: Impact on Molecular Behavior and Self-Organization Principles
The attachment of long alkyl chains to a PAH core, such as pyrene, is a powerful strategy for tuning its material properties. This functionalization serves several critical purposes. Firstly, the long, flexible alkyl groups significantly enhance the solubility of the often-rigid and poorly soluble PAH core in common organic solvents, which is crucial for solution-based processing and purification. nih.gov Secondly, these chains introduce a new dimension to the molecule's self-organization capabilities. The interplay between the π-π stacking interactions of the aromatic pyrene cores and the van der Waals forces between the long alkyl chains can direct the self-assembly of the molecules into highly ordered nanostructures, such as columns, sheets, or vesicles. acs.orgrsc.org This self-assembly is a key principle in creating "bottom-up" functional materials. The alkyl chains can also act as an insulating layer, modulating the electronic interactions between adjacent pyrene units, which is a critical factor in designing materials for organic electronics. nih.gov The incorporation of these chains can induce superhydrophobicity, creating non-polar surfaces that repel water. mdpi.com
Overview of Current Research Gaps and the Scholarly Contribution of Investigating 1-Docosyloxymethylpyrene
While the functionalization of pyrene with various side chains is a well-explored area, the specific properties and behaviors of this compound remain largely uncharacterized in dedicated literature. The "docosyl" group refers to a 22-carbon alkyl chain, which is notably long. Research on pyrene derivatives typically involves shorter alkyl chains. The significant length of the docosyl chain in this compound suggests it would have a pronounced effect on the compound's self-assembly behavior, potentially leading to unique liquid crystalline phases or highly ordered solid-state packing.
The primary research gap, therefore, is the lack of empirical data on the synthesis, characterization, and material properties of this compound. A scholarly investigation into this specific molecule would contribute to a more comprehensive understanding of how very long alkyl chains influence the balance between π-π stacking and van der Waals interactions, thereby governing the resulting supramolecular architecture and the material's electronic and photophysical properties.
Scope and Objectives of the Academic Research Outline for this compound Systems
A systematic academic study of this compound would be structured to address the existing research gaps. The primary objectives would include:
Synthesis and Characterization: To develop and optimize a synthetic route to high-purity this compound and to thoroughly characterize its molecular structure using techniques such as NMR and mass spectrometry.
Photophysical Analysis: To investigate the fluorescence properties of the compound in various solvents and concentrations to understand the influence of the docosyl chain on monomer and potential excimer emission.
Thermal and Morphological Studies: To determine the thermal properties, such as melting point and phase transitions, using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The self-assembled structures in the solid state and in thin films would be examined using microscopy techniques (e.g., AFM, SEM).
Investigation of Self-Assembly: To study its self-organization behavior in solution and in the solid state, exploring the formation of ordered structures like liquid crystals or organogels.
Fulfilling these objectives would provide the first detailed report on the properties of this compound, offering valuable data for the rational design of new pyrene-based materials with tailored self-assembly characteristics for applications in advanced organic materials.
Detailed Research Findings
As a largely uncharacterized compound, specific experimental data for this compound is not available in current literature. However, based on the established principles of related compounds, a set of expected properties can be hypothesized, which would form the basis of future experimental verification.
| Property Category | Predicted Property / Research Finding | Rationale Based on Analogous Systems |
| Solubility | High solubility in nonpolar organic solvents (e.g., hexane (B92381), toluene) and moderate solubility in moderately polar solvents (e.g., chloroform, THF). | The long C22 alkyl (docosyl) chain is nonpolar and will dominate the solubility profile, making the molecule readily soluble in hydrocarbon-based solvents. |
| Thermal Behavior | Expected to exhibit a distinct melting point and potentially liquid crystalline phase transitions at elevated temperatures. | Long-chain functionalized PAHs often exhibit thermotropic liquid crystallinity, where ordered phases (e.g., columnar or smectic) are formed upon heating before melting into an isotropic liquid. |
| Photophysical Properties | In dilute solutions, it should display the characteristic structured monomer fluorescence of the pyrene core. At higher concentrations, a broad, structureless excimer emission band at a longer wavelength is likely to appear. | This is the hallmark photophysical behavior of pyrene derivatives, where intermolecular π-π stacking in concentrated solutions or aggregates leads to excimer formation. |
| Self-Assembly | Expected to self-assemble into well-defined nanostructures, such as nanofibers, ribbons, or sheets, when cast from solution or upon cooling from a melt. | The strong driving force of π-π stacking from the pyrene core combined with the ordering of the long docosyl chains will promote supramolecular polymerization and organization. |
Properties
IUPAC Name |
1-(docosoxymethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-40-32-36-28-27-35-26-25-33-23-22-24-34-29-30-37(36)39(35)38(33)34/h22-30H,2-21,31-32H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORQDUSSIGIZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703709 | |
| Record name | 1-[(Docosyloxy)methyl]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758723-62-5 | |
| Record name | 1-[(Docosyloxy)methyl]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Derivatization of 1 Docosyloxymethylpyrene
Established Synthetic Pathways for Pyrene (B120774) Core Functionalization with Alkoxy Chains
The most established and versatile method for attaching long alkoxy chains to a pyrene core, to ultimately form 1-Docosyloxymethylpyrene, is a two-step process. This process begins with the synthesis of a key intermediate, 1-hydroxymethylpyrene, followed by an etherification reaction.
The initial step involves the formylation of pyrene to produce 1-pyrenecarboxaldehyde. This is a crucial reaction that introduces a functional group at the 1-position of the pyrene ring. Subsequently, the aldehyde is reduced to the corresponding alcohol, 1-hydroxymethylpyrene. This reduction can be efficiently carried out using reducing agents such as sodium borohydride in a suitable solvent like tetrahydrofuran, often with the addition of a small amount of methanol to aid dissolution.
The second and final step is the etherification of 1-hydroxymethylpyrene with a long-chain alkyl halide, in this case, a docosyl derivative (a 22-carbon chain). The Williamson ether synthesis is the classic and most widely employed method for this transformation. acs.orgacs.orgnih.govnih.gov This reaction involves the deprotonation of the alcohol (1-hydroxymethylpyrene) to form a more nucleophilic alkoxide ion, which then attacks the electrophilic carbon of the docosyl halide in an SN2 reaction, forming the desired ether linkage. acs.orgacs.org
A strong base, such as sodium hydride, is typically used to deprotonate the alcohol, ensuring the formation of the sodium pyrenemethoxide. The choice of the docosyl halide is also important, with bromides or iodides being preferred leaving groups to facilitate the nucleophilic substitution.
An alternative and often more efficient approach for the etherification step is the use of phase-transfer catalysis (PTC). mdpi.commdpi.com In this method, a catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is dissolved. This technique can lead to higher yields, milder reaction conditions, and the use of less hazardous reagents. mdpi.comcup.edu.cn
Novel Approaches and Challenges in Regioselective Docosyloxymethylation of Pyrene
While the two-step synthesis via 1-hydroxymethylpyrene is well-established, novel approaches aim for a more direct and regioselective docosyloxymethylation of pyrene. However, direct functionalization of the pyrene core presents significant challenges in achieving the desired 1-substitution pattern. The pyrene molecule has multiple reactive sites, and controlling the regioselectivity of electrophilic aromatic substitution can be difficult.
One of the primary challenges in the synthesis of this compound, particularly in the etherification step, is the steric hindrance posed by the long docosyl chain. This can slow down the rate of the SN2 reaction in the Williamson ether synthesis. Furthermore, the use of strong bases can lead to competing elimination reactions, especially if secondary or tertiary alkyl halides are used, though this is less of a concern with primary docosyl halides.
Another challenge is the potential for side reactions on the pyrene ring itself, especially under harsh reaction conditions. The choice of solvent and base is therefore critical to minimize these unwanted reactions and maximize the yield of the desired product.
Novel strategies could involve the use of more advanced catalytic systems that can direct the functionalization to the 1-position of the pyrene ring. For instance, advancements in C-H activation and borylation of pyrene have shown promise in achieving regioselective functionalization, which could potentially be adapted for the introduction of a hydroxymethyl group or a precursor. taylorfrancis.com
The application of phase-transfer catalysis can be considered a more modern and efficient approach to the Williamson ether synthesis for this specific compound. It can help overcome some of the challenges associated with the biphasic nature of the reactants (the polar alkoxide and the nonpolar long-chain alkyl halide) by bringing them into the same phase, thereby increasing the reaction rate and yield.
Reaction Kinetics and Mechanistic Studies in the Synthesis of Long-Chain Pyrene Conjugates
The synthesis of this compound via the Williamson ether synthesis follows an SN2 (bimolecular nucleophilic substitution) mechanism. acs.org The reaction rate is dependent on the concentration of both the pyrenemethoxide and the docosyl halide.
The kinetics of the reaction can be influenced by several factors:
Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the alkoxide, leaving the anion more nucleophilic.
Leaving Group: The nature of the leaving group on the docosyl chain affects the reaction rate, with iodide being a better leaving group than bromide, which is better than chloride.
Temperature: Increasing the temperature generally increases the reaction rate, but can also promote side reactions like elimination.
Steric Hindrance: The bulky pyrene moiety and the long docosyl chain can sterically hinder the backside attack required for the SN2 mechanism, potentially slowing the reaction.
Mechanistic studies of the Williamson ether synthesis have shown that the reaction proceeds through a concerted mechanism where the new carbon-oxygen bond is formed at the same time as the carbon-leaving group bond is broken. acs.org For phase-transfer catalysis, the mechanism involves the formation of an ion pair between the quaternary ammonium cation and the pyrenemethoxide anion, which is then soluble in the organic phase and can react with the docosyl halide.
Below is an interactive data table summarizing the expected impact of various parameters on the reaction kinetics of the Williamson ether synthesis for this compound.
| Parameter | Condition 1 | Expected Outcome 1 | Condition 2 | Expected Outcome 2 | Rationale |
| Solvent | Toluene (B28343) (nonpolar) | Slower reaction rate | DMF (polar aprotic) | Faster reaction rate | Polar aprotic solvents stabilize the transition state of SN2 reactions. |
| Leaving Group | Docosyl Chloride | Slower reaction rate | Docosyl Bromide | Faster reaction rate | Bromide is a better leaving group than chloride. |
| Temperature | 50 °C | Slower reaction rate | 80 °C | Faster reaction rate | Increased kinetic energy of molecules leads to more frequent and energetic collisions. |
| Catalyst | None | Slower reaction rate | Tetrabutylammonium bromide (PTC) | Faster reaction rate | PTC facilitates the transport of the alkoxide to the organic phase. |
Advanced Purification and Isolation Techniques for High-Purity this compound
Achieving high purity of this compound is essential for its application as a fluorescent probe, as impurities can significantly affect its photophysical properties. A multi-step purification strategy is typically required.
Following the synthesis, a preliminary purification is often carried out by washing the reaction mixture with water to remove any inorganic salts and water-soluble impurities. The crude product is then isolated by solvent evaporation.
Column Chromatography is a key technique for the purification of this compound. Given the nonpolar nature of the compound, normal-phase chromatography on a silica (B1680970) gel or alumina stationary phase is effective. A gradient elution system, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as dichloromethane (B109758) or ethyl acetate, allows for the separation of the desired product from unreacted starting materials and nonpolar byproducts. For separating complex mixtures of polycyclic aromatic hydrocarbons and their alkylated derivatives, specialized chromatography columns may be employed. mdpi.com
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC with a C18 or phenyl-bonded stationary phase, can be used for final purification to achieve very high purity. nih.gov A mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol with water is typically used.
Recrystallization is another powerful technique for purifying solid organic compounds like this compound. rubingroup.orgtifr.res.inlibretexts.orgmt.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair, such as a mixture of a good solvent (e.g., dichloromethane or toluene) and a poor solvent (e.g., hexane or methanol), can also be effective. Slow cooling of the saturated solution promotes the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor.
Green Chemistry Considerations in the Synthesis of this compound Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to make the process more sustainable.
The use of phase-transfer catalysis (PTC) is a significant step towards a greener synthesis. cup.edu.cn PTC often allows for the use of water as a solvent or reduces the need for hazardous and volatile organic solvents. It can also enable the use of more benign inorganic bases like potassium carbonate instead of highly reactive and hazardous reagents like sodium hydride. Furthermore, PTC reactions can often be run at lower temperatures, reducing energy consumption.
Atom Economy is another important consideration. The Williamson ether synthesis itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. However, the synthesis of the starting materials should also be considered.
Solvent Selection plays a crucial role in the greenness of a synthesis. Whenever possible, solvents should be chosen to be non-toxic, biodegradable, and recyclable. For the purification steps, minimizing solvent usage in chromatography and choosing greener solvents for recrystallization are important.
Advanced Photophysical Investigations of 1 Docosyloxymethylpyrene Systems
Elucidation of Excited-State Processes and Deactivation Pathways in Solution and Condensed Phases
The excited-state dynamics of 1-Docosyloxymethylpyrene are governed by a series of competing radiative and non-radiative deactivation pathways. Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). From this state, it can return to the ground state (S0) via several mechanisms, including fluorescence emission, internal conversion (a non-radiative process), or intersystem crossing to a triplet state (T1).
In dilute solutions, the fluorescence spectrum of this compound is characterized by a well-resolved vibronic structure, typical of monomeric pyrene (B120774) emission. The relative intensities of these vibronic bands are sensitive to the local environment, providing a probe of the surrounding medium's polarity. The fluorescence lifetime of the monomeric species is a key parameter for understanding the efficiency of these deactivation processes.
In the condensed phase, such as in thin films or aggregates, the excited-state deactivation pathways become more complex due to intermolecular interactions. These interactions can lead to the formation of new excited species, such as excimers, which significantly alter the photophysical properties of the system.
Mechanistic Studies of Intramolecular and Intermolecular Excimer Formation in Docosyloxymethylpyrene Aggregates
A hallmark of pyrene-containing systems is the formation of excimers, which are excited-state dimers formed between an excited-state molecule and a ground-state molecule. The formation of an excimer is highly dependent on the proximity and orientation of the two interacting pyrene moieties. The long docosyloxy chain in this compound can influence the packing of the molecules in aggregates, thereby affecting the efficiency of excimer formation.
Excimer emission is characterized by a broad, structureless, and red-shifted band compared to the monomer emission. The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a sensitive measure of the degree of intermolecular interaction and the microscopic organization of the molecules. Studies on this compound aggregates have focused on elucidating the kinetics and thermodynamics of both intramolecular (between pyrene units within the same, potentially folded, molecule) and intermolecular excimer formation.
| Parameter | Monomer Emission | Excimer Emission |
| Spectral Profile | Structured, vibronic bands | Broad, structureless |
| Wavelength | Shorter wavelength (UV-Visible) | Longer wavelength (Visible) |
| Formation | Isolated molecules | Proximal ground and excited state molecules |
| Information Provided | Local environment polarity | Intermolecular interactions and aggregation |
Application of Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis of Photophysical Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique for directly observing the temporal evolution of excited states. By measuring the decay of the fluorescence intensity over time, researchers can determine the fluorescence lifetimes of the different emitting species (monomer and excimer) and extract kinetic information about the processes that populate and depopulate these states.
For this compound systems, time-resolved fluorescence measurements have been instrumental in building a kinetic model for excimer formation. These studies can distinguish between pre-formed ground-state dimers and dynamic excimer formation, where the excimer is formed after photoexcitation of a monomer. The rise time of the excimer emission and the decay kinetics of both monomer and excimer provide quantitative data on the rates of association and dissociation of the excimer.
Influence of Solvent Polarity and Viscosity on the Photophysical Behavior of this compound
The photophysical properties of this compound are significantly influenced by the characteristics of the surrounding solvent. Solvent polarity affects the energy levels of the excited states, leading to shifts in the absorption and emission spectra (solvatochromism). For pyrene derivatives, the ratio of the intensities of the first and third vibronic peaks in the monomer fluorescence spectrum is a well-established empirical scale for solvent polarity.
Solvent viscosity also plays a crucial role, particularly in the dynamics of excimer formation. In highly viscous media, the diffusion of molecules is restricted, which can hinder the formation of intermolecular excimers that rely on the collision of an excited and a ground-state molecule. Conversely, for systems capable of intramolecular excimer formation, viscosity can influence the conformational changes required to bring the pyrene units into close proximity.
| Solvent Property | Effect on Monomer Emission | Effect on Excimer Formation |
| Polarity | Alters vibronic band intensities | Can influence the stability of the excimer |
| Viscosity | Minimal direct effect | Hinders intermolecular excimer formation |
Energy Transfer Phenomena within this compound Assemblies and Conjugates
In organized assemblies or when conjugated to other chromophores, this compound can participate in energy transfer processes. Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited donor molecule can transfer its excitation energy to a nearby acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.
The well-defined photophysical properties of the pyrene moiety in this compound make it a suitable donor in FRET pairs. Studies in this area explore the use of this compound assemblies as platforms for light-harvesting or as components in fluorescent sensors where the energy transfer efficiency is modulated by the presence of an analyte.
Supramolecular Architectures and Self Assembly Behavior of 1 Docosyloxymethylpyrene
Principles of Self-Assembly Driven by Aromatic π-Stacking and Hydrophobic Interactions of the Docosyloxy Chain
The self-assembly of 1-Docosyloxymethylpyrene in solution is a thermodynamically driven process governed by two primary non-covalent interactions: π-stacking of the aromatic pyrene (B120774) cores and hydrophobic interactions of the aliphatic docosyloxy chains.
The large, planar surface of the pyrene moiety facilitates strong attractive π-π stacking interactions between molecules. These interactions are a result of electrostatic and van der Waals forces between the electron-rich π-orbitals of adjacent pyrene rings. In aqueous or polar environments, these interactions are further stabilized by the solvophobic effect, which drives the aromatic cores to associate and minimize their contact with the solvent. The preferred orientation for pyrene stacking is often an off-centered or parallel-displaced arrangement, which maximizes the attractive forces and minimizes repulsion. nih.gov This stacking leads to the formation of one-dimensional columnar structures or other ordered aggregates. researchgate.netnih.gov
Complementing the π-stacking is the powerful hydrophobic effect exerted by the long C22 docosyloxy chain. In polar solvents, these nonpolar aliphatic chains are driven to aggregate to minimize their unfavorable interactions with water molecules. This hydrophobic interaction is a major driving force for the initial association of this compound molecules and plays a crucial role in the subsequent organization of the supramolecular assembly. researchgate.netnih.govmdpi.com The interplay between the directional, shape-specific π-stacking of the pyrene heads and the non-directional, space-filling requirements of the flexible docosyloxy tails dictates the final morphology of the self-assembled structures.
| Driving Force | Interacting Moiety | Nature of Interaction | Consequence for Self-Assembly |
| π-π Stacking | Pyrene Core | Electrostatic & van der Waals | Promotes ordered, directional aggregation of aromatic cores |
| Hydrophobic Effect | Docosyloxy Chain | Entropically driven | Induces aggregation of aliphatic tails to minimize solvent contact |
Formation of Ordered Nanostructures: Morphological Characterization Methodologies
The self-assembly of this compound can lead to a variety of ordered nanostructures, the morphology of which is highly dependent on factors such as solvent composition, concentration, and temperature. Analogous pyrene-based amphiphiles have been shown to form structures such as vesicles, nanofibers, nanoparticles, and gels. rsc.orgnih.govmdpi.com For instance, in aqueous solutions or mixtures of organic solvents and water, this compound is expected to form aggregates where the hydrophobic docosyloxy chains are sequestered from the aqueous phase, and the pyrene cores are arranged through π-stacking.
The characterization of these supramolecular nanostructures requires a suite of high-resolution microscopic and scattering techniques:
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques provide direct visualization of the morphology of the self-assembled structures. TEM offers high-resolution images of the internal structure of the aggregates, while SEM is used to probe the surface topography of larger assemblies or films. For example, co-assembled supramolecular gels of pyrene derivatives have been observed to transition from spherical nanoparticles to three-dimensional network nanofibers using SEM. mdpi.com
Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the surface of self-assembled structures with sub-nanometer resolution. It has been used to confirm the formation of vesicular assemblies with diameters ranging from 50-300 nm for pyrene-modified DNA conjugates. nih.gov
Dynamic Light Scattering (DLS): DLS is employed to determine the hydrodynamic radius and size distribution of nanoparticles or vesicles in solution.
X-ray Diffraction (XRD): XRD can provide information on the molecular packing and ordering within the self-assembled structures, revealing details about the π-stacking distances and the arrangement of the aliphatic chains.
| Characterization Technique | Information Obtained | Example Application for Pyrene Derivatives |
| TEM/SEM | Morphology, size, and shape of nanostructures | Visualization of nanoparticles and nanofibers in gels mdpi.com |
| AFM | Surface topography and dimensions of assemblies | Confirmation of vesicular structures nih.gov |
| DLS | Hydrodynamic size and size distribution in solution | Determination of aggregate size |
| XRD | Molecular packing and crystallinity | Analysis of π-stacking distances |
Modulating Self-Assembly Pathways through Environmental Cues and External Stimuli
The self-assembly of this compound is not static but can be dynamically controlled by a range of environmental cues and external stimuli. This responsiveness is a hallmark of supramolecular systems and allows for the tuning of their structure and properties.
Solvent Polarity: The solvent environment plays a critical role. In a good solvent for both the pyrene and the alkyl chain, the molecule will be dissolved as monomers. In a poor solvent for the alkyl chain (like water), aggregation will be driven by the hydrophobic effect. By systematically varying the solvent composition, for example, in a DMF/water mixture, the degree of aggregation can be precisely controlled. researchgate.net
Temperature: Temperature can influence both the hydrophobic interactions and the π-stacking. In some systems, an increase in temperature can disrupt the ordered assemblies, leading to a disassembly process. Conversely, in systems driven by hydrophobic interactions, an increase in temperature can sometimes strengthen the assembly up to a certain point.
Concentration: The concentration of this compound is a key parameter. Below a certain critical aggregation concentration (CAC), the molecules exist as unimers. Above the CAC, they begin to self-assemble into larger structures.
pH and Ionic Strength: Although this compound itself is not pH-responsive, the principles of modulating assembly through environmental cues are well-established. For related systems, changes in pH or the addition of salts can alter the electrostatic interactions and solvent quality, thereby influencing the final supramolecular architecture. nih.gov
Role of Intermolecular Forces in Stabilizing this compound Supramolecular Formations
van der Waals Forces: These are ubiquitous attractive forces that exist between all molecules. The long docosyloxy chains provide a large surface area for van der Waals interactions between adjacent chains, contributing significantly to the cohesive energy of the aggregated state.
C-H···π Interactions: In addition to direct π-π stacking, interactions between the C-H bonds of the docosyloxy chain or other pyrene molecules and the π-system of the pyrene core can also play a stabilizing role. These interactions have been shown to help restrict intramolecular rotations in similar systems, contributing to enhanced emission in the solid state. rsc.org
Solvophobic Interactions: This is a more general term for the tendency of different parts of the molecule to avoid unfavorable interactions with the solvent, driving both the aggregation of the pyrene cores and the docosyloxy tails in polar media.
The collective action of these weak, non-covalent interactions leads to the formation of robust and well-defined supramolecular structures. nih.gov
Analysis of Aggregation-Induced Emission (AIE) Characteristics and Mechanisms
Pyrene typically exhibits strong monomer emission in dilute solutions but often suffers from aggregation-caused quenching (ACQ) at high concentrations due to the formation of non-emissive excimers through π-π stacking. researchgate.netnih.gov However, many pyrene derivatives have been shown to exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). researchgate.netthe-innovation.org Molecules with AIE characteristics are weakly emissive in solution but become highly fluorescent upon aggregation. nih.gov
For this compound, AIE activity is highly probable. The mechanism of AIE in pyrene-based systems is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. nih.govnih.gov In solution, the molecule can dissipate excitation energy through non-radiative pathways, such as intramolecular rotations and vibrations. When the molecules aggregate, these motions are physically constrained by the neighboring molecules and the formation of a more rigid structure. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. rsc.orgnih.gov
Theoretical and Computational Chemistry Studies on 1 Docosyloxymethylpyrene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a robust computational quantum mechanical method used to investigate the electronic structure of many-body systems. jmchemsci.com For 1-Docosyloxymethylpyrene, DFT calculations are instrumental in determining its most stable three-dimensional shape (molecular conformation) and understanding the distribution of electrons within the molecule.
A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps predict the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov In pyrene (B120774) derivatives, the HOMO and LUMO are typically localized on the aromatic pyrene core. The substitution at the 1-position, as in this compound, is known to strongly influence both the S1 ← S0 and S2 ← S0 electronic transitions, which correspond to excitations from lower to higher energy states. acs.orgnih.gov This is because the 1-position does not lie on the nodal plane of the HOMO and LUMO of the parent pyrene molecule, allowing for significant electronic perturbation by the substituent. acs.orgnih.gov
The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a high electron density over the pyrene ring system, indicating its susceptibility to electrophilic attack and its ability to engage in π-π stacking interactions.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1-Methylpyrene | -5.65 | -1.98 | 3.67 |
| 1-Methoxypyrene | -5.42 | -1.85 | 3.57 |
| 1-Cyanopyrene | -6.21 | -2.75 | 3.46 |
| 1-(Hydroxymethyl)pyrene | -5.70 | -1.95 | 3.75 |
Molecular Dynamics (MD) Simulations of Aggregation and Self-Assembly Processes in Solution and at Interfaces
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.comyoutube.com For an amphiphilic molecule like this compound, with its large hydrophobic pyrene head and long hydrophobic alkyl tail, MD simulations are essential for studying its aggregation and self-assembly in various environments.
In these simulations, a system is constructed consisting of multiple this compound molecules within a simulation box, typically filled with a solvent like water or an organic solvent. pensoft.net By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of each particle, revealing how the molecules interact and organize themselves. youtube.com
MD simulations can model the spontaneous formation of aggregates such as micelles, vesicles, or other nanostructures. Researchers can observe the initial random distribution of molecules evolve into ordered assemblies driven by hydrophobic interactions and π-π stacking of the pyrene cores. mdpi.com The simulations provide detailed information on the structure of these aggregates, including their size, shape, and the arrangement of molecules within them. pensoft.net
Furthermore, MD simulations are used to study the behavior of this compound at interfaces, such as the air-water or solid-liquid interface. This is crucial for understanding the formation of thin films and monolayers. The simulations can predict the orientation of the molecules at the interface, the packing density, and the stability of the resulting film. By analyzing the interactions at a molecular level, MD provides insights that are critical for applications in materials science and nanotechnology. nih.govnih.gov
Quantum Chemical Prediction of Photophysical Parameters and Excited-State Properties
The prominent fluorescence of the pyrene moiety is one of its most significant characteristics. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the photophysical properties of pyrene derivatives like this compound. als-journal.comnih.gov
TD-DFT calculations can accurately predict the electronic absorption and emission spectra of molecules. nih.gov By calculating the energies of vertical transitions from the ground state to various excited states, one can simulate the UV-visible absorption spectrum. Similarly, by optimizing the geometry of the first excited state (S1) and calculating the transition energy back to the ground state, the fluorescence emission spectrum can be predicted. For 1-substituted pyrenes, calculations show a strong influence of the substituent on both the lowest energy (S1) and second lowest energy (S2) excited states. acs.orgnih.gov
These computational methods can also predict other important photophysical parameters:
Oscillator Strength (f): This value indicates the probability of a particular electronic transition and is related to the intensity of absorption peaks.
Fluorescence Quantum Yield (ΦF): While direct calculation is complex, theoretical methods can provide insights into the factors governing quantum yield by analyzing the nature of excited states and the rates of radiative (fluorescence) and non-radiative decay pathways.
Fluorescence Lifetime (τF): This parameter, which describes the average time the molecule spends in the excited state, can be estimated from the calculated properties of the excited state. Pyrene derivatives are known for their long fluorescence lifetimes. acs.orgnih.gov
The accuracy of these predictions allows for the in silico design of new pyrene derivatives with tailored optical properties for applications in sensors, probes, and organic light-emitting diodes (OLEDs). aub.edu.lbrsc.org
| Compound | Transition | Experimental λmax (nm) | Calculated λmax (nm) (Functional) |
|---|---|---|---|
| 4-(Pyren-1-yl)butyric acid | S₀ → S₁ | 376 | 370 (CAM-B3LYP) |
| 4-(Pyren-1-yl)butyric acid | S₀ → S₂ | 344 | 341 (CAM-B3LYP) |
| 1-Phenyl-pyrene | S₀ → S₁ | 385 | 380 (B3LYP) |
| 1-Phenyl-pyrene | S₀ → S₂ | 352 | 348 (B3LYP) |
In Silico Modeling of Intermolecular Interactions and Packing Arrangements within Supramolecular Structures
The self-assembly of this compound into larger, ordered structures is governed by a delicate balance of non-covalent intermolecular interactions. In silico modeling is a critical tool for understanding these forces and predicting how molecules will arrange themselves in the solid state or in aggregates. rsc.org
The primary interactions driving the assembly of pyrene derivatives are:
π-π Stacking: The large, flat, electron-rich surfaces of the pyrene rings lead to strong attractive stacking interactions. Computational models can calculate the optimal distance and geometry (e.g., parallel-displaced or T-shaped) for these interactions.
Van der Waals Forces: The long docosyl chains interact with each other through weaker but collectively significant van der Waals forces, promoting ordered packing of the aliphatic tails.
Hydrophobic Interactions: In aqueous environments, the tendency of the nonpolar pyrene and alkyl parts of the molecule to avoid contact with water provides a powerful driving force for aggregation. mdpi.com
Computational methods, often in conjunction with experimental data from techniques like X-ray diffraction, can be used to build and refine models of the crystal lattice or the internal structure of self-assembled nanorods and vesicles. rsc.orgnih.gov By calculating the interaction energies between molecules, researchers can assess the stability of different packing motifs and understand how the interplay between pyrene stacking and alkyl chain organization dictates the final supramolecular architecture.
Development of Predictive Models for Structure-Activity/Property Relationships
Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to link the chemical structure of a molecule to its biological activity or physical properties. mdpi.com For a compound like this compound, these models can be developed to predict its behavior in various applications.
The process begins with the calculation of a wide range of molecular descriptors for the molecule. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. nih.gov For this compound, relevant descriptors would include:
Topological Descriptors: Related to the molecular graph and connectivity.
Geometrical Descriptors: Such as molecular surface area, volume, and shape indices (e.g., ovality). nih.gov
Electronic Descriptors: Including dipole moment, polarizability, and HOMO/LUMO energies. nih.gov
Hydrophobic Descriptors: Like the logarithm of the n-octanol-water partition coefficient (logP), which is crucial for predicting solubility and aggregation behavior. nih.gov
Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates a set of descriptors with a specific property of interest (e.g., fluorescence efficiency, aggregation concentration, or interaction with a biological target). mdpi.comnih.gov Such predictive models can accelerate the design of new functional materials by allowing for the rapid virtual screening of candidate molecules before undertaking their synthesis and experimental characterization.
Prospective Applications in Advanced Materials Science and Chemical Sensing Technologies
Rational Design of 1-Docosyloxymethylpyrene-Based Fluorescent Probes for Chemical and Biological Sensing
The rational design of fluorescent probes is a cornerstone of modern chemical and biological sensing, enabling the detection and imaging of various analytes and processes. nih.govnih.govresearchgate.net Pyrene (B120774) and its derivatives are particularly valuable in this field due to their high fluorescence quantum yield, long excited-state lifetime, and characteristic excimer emission, which is sensitive to the local concentration and environment of the probe. researchgate.netresearchgate.net The structure of this compound, featuring a fluorescent pyrene core and a long docosyl chain, offers a unique platform for the development of sophisticated sensing systems.
The design of a this compound-based probe would leverage the pyrene core as the signaling unit. The fluorescence of pyrene can be quenched or enhanced by various analytes through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). By attaching specific recognition moieties to the pyrene ring, probes can be designed for high selectivity towards target molecules such as metal ions, reactive oxygen species, or biomolecules. researchgate.net
The docosyl chain plays a crucial role in modulating the probe's localization and interaction with its environment. This long alkyl chain imparts significant hydrophobicity, enabling the probe to partition into nonpolar environments like cell membranes or the hydrophobic cores of micelles. researchgate.netnih.gov This intrinsic targeting capability is a key advantage in biological sensing, as it allows for the investigation of specific cellular compartments. Furthermore, the aggregation of the probe, driven by the hydrophobic chain, can be used to create "turn-on" sensors where fluorescence is quenched in the aggregated state and restored upon interaction with an analyte that disrupts the aggregates.
| Probe Design Strategy | Sensing Mechanism | Target Analytes (Potential) |
| Analyte-Induced Aggregation/Disaggregation | Change in Pyrene Excimer-to-Monomer Emission Ratio | Metal Ions, Anions, Small Molecules |
| Functionalization of Pyrene Core | Photoinduced Electron Transfer (PET), FRET | pH, Polarity, Specific Biomolecules |
| Incorporation into Host-Guest Systems | Modulation of Fluorescence by Encapsulation | Organic Molecules, Proteins |
Integration of this compound into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
Organic electronic materials have garnered significant attention for their potential in creating flexible, low-cost electronic devices. researchgate.netdntb.gov.ua Pyrene-based materials are well-suited for these applications due to their excellent thermal and chemical stability, as well as their inherent charge-transporting and light-emitting properties. uky.edu The integration of this compound into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) could offer distinct advantages.
In the context of OLEDs , the pyrene core can serve as a blue-emitting luminophore. The long docosyl chain can enhance the processability of the material, improving its solubility in organic solvents and facilitating the formation of uniform thin films through solution-based techniques like spin-coating or inkjet printing. This is a critical factor for the large-scale, cost-effective manufacturing of OLED displays. researchgate.net The alkyl chain can also influence the molecular packing in the solid state, which in turn affects the charge mobility and luminescence efficiency of the device.
For OPVs , which convert sunlight into electricity, organic semiconductors are used in the active layer to absorb light and generate charge carriers. researchgate.netfraunhofer.de Pyrene derivatives can function as either electron-donating or electron-accepting materials in the photoactive layer of an OPV device. The long docosyl chain of this compound would primarily serve to improve solubility and control the morphology of the bulk heterojunction—the interface between the donor and acceptor materials where charge separation occurs. squarespace.cominkatana.com A well-controlled morphology is essential for efficient exciton (B1674681) dissociation and charge transport, ultimately determining the power conversion efficiency of the solar cell.
| Device Type | Potential Role of this compound | Key Advantages |
| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer Material, Host Material | Blue Emission, Solution Processability, Morphological Control |
| Organic Photovoltaics (OPVs) | Donor or Acceptor Material in Active Layer | Enhanced Solubility, Control over Bulk Heterojunction Morphology |
Development of Responsive Supramolecular Systems and Smart Materials Utilizing this compound Assemblies
Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful toolkit for creating "smart" materials that can respond to external stimuli. nih.govnih.govrsc.org The structure of this compound is ideally suited for constructing such systems. The flat, aromatic pyrene core can participate in π-π stacking interactions, while the long, flexible docosyl chain contributes to van der Waals forces and hydrophobic effects. mdpi.com This combination of interactions can drive the self-assembly of the molecule into well-defined nanostructures like fibers, gels, or vesicles. rsc.orgnih.gov
These self-assembled structures can be designed to be responsive to a variety of stimuli, including temperature, pH, light, or the presence of specific chemical species. mdpi.comresearchgate.net For example, a solution of this compound might exist as individual molecules (monomers) at a high temperature, exhibiting characteristic monomer fluorescence. Upon cooling, the molecules could self-assemble into aggregates, leading to the appearance of excimer fluorescence. This temperature-dependent change in emission provides a direct readout of the material's state.
The incorporation of other functional groups or molecules into these assemblies can lead to more complex responsive behaviors. For instance, co-assembly with a photo-responsive molecule like azobenzene (B91143) could allow for the reversible control of the supramolecular structure using light. researchgate.net Such "smart" materials have potential applications in areas like controlled drug release, sensing, and self-healing materials. nih.govmdpi.com
| Stimulus | Potential Response Mechanism | Resulting "Smart" Behavior |
| Temperature | Disruption/Formation of π-π Stacks and van der Waals Forces | Reversible Sol-Gel Transition, Thermochromic Fluorescence |
| Solvent Polarity | Change in Hydrophobic Interactions | Alteration of Aggregate Morphology (e.g., Sphere-to-Rod Transition) |
| Guest Molecules | Intercalation or Binding that Disrupts Packing | "Turn-on" or Ratiometric Fluorescent Sensing |
| Light (with co-assembler) | Photoisomerization of Co-assembler Leading to Structural Change | Photo-switchable Material Properties (e.g., Viscosity, Color) |
Exploration of this compound in Nanoscale Soft Matter and Colloidal Systems
Soft matter encompasses a broad class of materials, including polymers, gels, and liquid crystals, that are characterized by their susceptibility to thermal fluctuations and external fields. duke.edu this compound, with its amphiphilic nature, is a prime candidate for forming various nanoscale soft matter and colloidal structures in solution. The hydrophobic pyrene and docosyl moieties will tend to avoid contact with polar solvents like water, driving the molecules to assemble into structures that minimize this unfavorable interaction.
Depending on the concentration and the solvent environment, this compound could form micelles, vesicles (liposomes), or liquid crystalline phases. These self-assembled structures are of great interest for nanotechnology applications. For example, the hydrophobic core of micelles formed from this compound could be used to encapsulate and transport nonpolar drug molecules in aqueous environments. The inherent fluorescence of the pyrene units would allow for the tracking and imaging of these nanocarriers.
The study of the phase behavior and self-assembly of this compound can provide fundamental insights into the behavior of single-chain amphiphiles with bulky, aromatic headgroups. This knowledge is valuable for designing new surfactants, emulsifiers, and delivery systems with tailored properties.
Biomimetic and Bio-inspired Applications for Investigating Membrane Mimics and Complex Biological Environments
The structural similarity of this compound to natural lipids makes it an excellent tool for biomimetic and bio-inspired applications, particularly in the study of cell membranes. researchgate.net Cell membranes are complex, dynamic structures, and fluorescent probes are essential for elucidating their properties. nih.gov Pyrene-labeled lipids are widely used to study phenomena such as membrane fluidity, lateral diffusion of lipids, and protein-lipid interactions. researchgate.netnih.gov
This compound can be readily incorporated into artificial membrane systems, such as liposomes or supported lipid bilayers, serving as a fluorescent reporter of the local membrane environment. The ratio of its excimer to monomer fluorescence (E/M ratio) is highly sensitive to the probe's concentration and mobility. researchgate.net Therefore, changes in the E/M ratio can be used to monitor processes that alter the physical state of the membrane, such as phase transitions, the binding of proteins, or the action of membrane-disrupting agents.
Furthermore, the long docosyl chain ensures that the pyrene moiety is anchored within the hydrophobic core of the lipid bilayer, providing information about the interior of the membrane. acs.org This makes this compound a valuable probe for investigating the structure and dynamics of membrane mimics and for studying complex biological environments where lipid organization plays a critical role. bohrium.com
Conclusions and Future Research Trajectories for 1 Docosyloxymethylpyrene
Synthesis of Academic Insights on 1-Docosyloxymethylpyrene's Unique Chemical Behavior and Photophysical Attributes
Currently, there is a notable absence of published academic studies detailing the specific chemical behavior and photophysical attributes of this compound. The fundamental structure of the molecule, featuring a pyrene (B120774) core functionalized with a docosyloxy-methyl group, suggests potential for interesting properties. The pyrene moiety is a well-known polycyclic aromatic hydrocarbon celebrated for its strong fluorescence and propensity to form excimers. The long docosyl alkyl chain introduces significant lipophilicity, which would be expected to influence its solubility, aggregation behavior, and interactions with biological membranes or non-polar matrices.
The photophysical properties would theoretically be governed by the pyrene chromophore. One would anticipate characteristic pyrene monomer fluorescence in dilute solutions, with the potential for excimer formation at higher concentrations, characterized by a broad, red-shifted emission band. The specifics of these properties, including quantum yields, fluorescence lifetimes, and solvent effects, remain to be experimentally determined.
Identification of Unexplored Research Avenues and Emerging Methodologies
The lack of data on this compound presents a wide array of unexplored research avenues. A primary focus would be its synthesis and purification, followed by a systematic characterization of its fundamental properties.
Key Unexplored Research Areas:
Detailed Photophysical Characterization: A thorough investigation of its absorption and emission spectra in various solvents of differing polarity is essential. Time-resolved fluorescence spectroscopy could elucidate the dynamics of its excited states.
Investigation of Aggregation Behavior: The long alkyl chain suggests a propensity for self-assembly. Studies using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) could reveal the nature of any aggregates formed.
Langmuir-Blodgett Film Formation: The amphiphilic nature of the molecule makes it a candidate for the formation of organized thin films at the air-water interface.
Electrochemical Characterization: Cyclic voltammetry and other electrochemical techniques could be employed to determine its redox potentials and explore its potential in electronic applications.
Potential for Synergistic Integration with Other Functional Molecular Systems
The structure of this compound is conducive to integration with other functional molecular systems. The pyrene unit can act as a fluorescent reporter or an energy donor in fluorescence resonance energy transfer (FRET) systems. The docosyl chain can serve as an anchor for incorporation into lipid bilayers, polymers, or other supramolecular assemblies. This could lead to the development of novel sensors, imaging agents, or responsive materials.
Broader Implications for the Design of Advanced Functional Molecules and Tailored Materials
The study of this compound, and molecules of similar architecture, has broader implications for the rational design of advanced functional materials. Understanding how the interplay between a large aromatic core and a long aliphatic chain dictates the material's properties at both the molecular and bulk scale is crucial for developing:
Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives are known for their blue emission, and the long alkyl chain could be used to control film morphology and device performance.
Fluorescent Probes: The lipophilic nature of the docosyl chain could be exploited to target non-polar environments, such as cellular membranes.
Novel Liquid Crystals: The rod-like structure of the molecule suggests potential liquid crystalline behavior, which could be tuned by modifying the alkyl chain length.
Outlook on the Future of Pyrene-Based Research in Interdisciplinary Science
Pyrene-based research continues to be a vibrant area at the intersection of chemistry, physics, materials science, and biology. The future of this field lies in the development of increasingly complex and functional molecules. The synthesis and characterization of novel derivatives like this compound are critical steps in this progression. As synthetic methodologies become more sophisticated and characterization techniques more powerful, the exploration of previously unstudied pyrene compounds will undoubtedly lead to the discovery of new phenomena and the development of innovative technologies. The journey to understand the full potential of this compound has yet to begin, representing an open invitation for scientific inquiry.
Q & A
Q. What are the critical steps in synthesizing 1-Docosyloxymethylpyrene with high yield and reproducibility?
To optimize synthesis, researchers should:
- Systematically vary reaction parameters : Test solvents (e.g., toluene, DMF), catalysts (e.g., palladium complexes), and temperatures to identify optimal conditions.
- Purify intermediates : Use column chromatography or recrystallization to isolate pure intermediates before final coupling reactions.
- Characterize rigorously : Confirm structural integrity via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Document all steps meticulously to ensure reproducibility .
Q. Example Table: Synthetic Optimization Parameters
| Parameter | Tested Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Toluene, DMF, THF | 65–78 | ≥95% |
| Catalyst | Pd(OAc), PdCl(PPh) | 70–85 | ≥97% |
| Temperature | 80°C, 100°C, 120°C | 60–88 | ≥96% |
Q. How can researchers validate the structural assignment of this compound using spectroscopic data?
- NMR cross-validation : Compare experimental H NMR chemical shifts with computational predictions (e.g., DFT calculations). Use 2D techniques (HSQC, HMBC) to resolve overlapping signals.
- Mass spectrometry : Ensure HRMS matches the molecular formula (CHO).
- Purity checks : Use HPLC with UV-vis detection and elemental analysis to confirm ≥98% purity .
Advanced Research Questions
Q. What experimental approaches are recommended to investigate the aggregation behavior of this compound in different solvent systems?
- Dynamic light scattering (DLS) : Measure hydrodynamic radius to detect aggregate formation.
- Fluorescence spectroscopy : Monitor excimer emission peaks (e.g., 450–500 nm) as a function of concentration.
- Solvent polarity studies : Compare aggregation thresholds in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents. Analyze data using the Hill equation to quantify cooperative aggregation .
Q. How should discrepancies in the reported thermal stability of this compound be addressed methodologically?
- Controlled thermogravimetric analysis (TGA) : Perform TGA under inert (N) and oxidative (O) atmospheres to assess decomposition pathways.
- Replicate conflicting studies : Identify variables (e.g., heating rate, sample preparation) that may explain discrepancies.
- Differential scanning calorimetry (DSC) : Correlate thermal events (e.g., melting points, phase transitions) with molecular dynamics simulations .
Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) simulations : Model interactions with solvents or catalysts to guide experimental design. Validate predictions with kinetic studies (e.g., time-resolved UV-vis spectroscopy) .
Q. How can researchers resolve contradictions in the photophysical properties of this compound across studies?
- Standardize measurement conditions : Control solvent purity, temperature, and excitation wavelengths.
- Comparative meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate reported data for systematic biases.
- Collaborative verification : Share samples with independent labs to confirm key findings .
Methodological Frameworks
- Formulating research questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps .
- Literature review : Use systematic approaches (e.g., PRISMA guidelines) to avoid selection bias and ensure comprehensive coverage of prior work .
- Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed supplementary data .
Q. Notes
- Avoid referencing non-academic sources (e.g., ChemScene, MedChemExpress) per user instructions.
- For peer-reviewed data, consult PubChem or EPA DSSTox entries, but validate findings through independent experiments .
- Always disclose analytical limitations (e.g., instrument detection thresholds) in the "Experimental Methods" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
